molecular formula C9H13N5OS B14316741 6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine CAS No. 105782-35-2

6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine

Cat. No.: B14316741
CAS No.: 105782-35-2
M. Wt: 239.30 g/mol
InChI Key: ILMOVAAEVJRLHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine is a purine derivative that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine typically involves the reaction of purine derivatives with ethylsulfanyl and ethoxy groups under specific conditions. One common method involves the use of electrophilic aromatic substitution reactions, where the purine ring is functionalized with ethylsulfanyl and ethoxy groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the purine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted purine derivatives .

Scientific Research Applications

6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins involved in viral replication, cancer cell proliferation, and inflammatory responses. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-ethylsulfanyl-7H-purin-6-amine: Another purine derivative with similar biological activities.

    Ethyl 4-ethoxy-2-(ethylsulfanyl)-5-pyrimidinecarboxylate: A related compound with a different core structure but similar functional groups.

Uniqueness

6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine is unique due to its specific combination of ethylsulfanyl and ethoxy groups attached to the purine ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

CAS No.

105782-35-2

Molecular Formula

C9H13N5OS

Molecular Weight

239.30 g/mol

IUPAC Name

6-(2-ethylsulfanylethoxy)-7H-purin-2-amine

InChI

InChI=1S/C9H13N5OS/c1-2-16-4-3-15-8-6-7(12-5-11-6)13-9(10)14-8/h5H,2-4H2,1H3,(H3,10,11,12,13,14)

InChI Key

ILMOVAAEVJRLHE-UHFFFAOYSA-N

Canonical SMILES

CCSCCOC1=NC(=NC2=C1NC=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.